molecular formula C27H29NO10 B1250846 11-脱氧阿霉素 CAS No. 71800-89-0

11-脱氧阿霉素

货号 B1250846
CAS 编号: 71800-89-0
分子量: 527.5 g/mol
InChI 键: JBVCUZWDGRKRKU-CYMFRXPCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-Deoxydoxorubicin is a chemical compound that belongs to the family of anthracyclines, which are known for their potent anticancer properties . It is an impurity of Doxorubicin, an anthracycline antibiotic with anti-Gram-positive bacterial activity and a broad antitumor spectrum .


Synthesis Analysis

The synthesis of 11-Deoxydoxorubicin has been studied in the context of anthracycline antitumor compounds. The strain Streptomyces peucetius var. aureus, a biochemical mutant of Streptomyces peucetius var. caesius, produced a new anthracycline complex, which was extracted from the culture broths and separated into four main yellow components .


Molecular Structure Analysis

The molecular structure of 11-Deoxydoxorubicin has been studied using X-ray diffraction analyses. The complexes between two anthracycline antitumor compounds, idarubicin (IDR) and 4-O-demethyl-11-deoxydoxorubicin (ddDOX), with the DNA hexamer d(CGATCG) provided the detailed three-dimensional molecular structures at 1.7 A and 1.8 A resolution, respectively .


Chemical Reactions Analysis

Doxorubicin, a related compound, is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects . It’s reasonable to assume that 11-Deoxydoxorubicin may have similar chemical reactions.

科学研究应用

药代动力学和代谢分析

彭、阿尔伯茨、萨尔蒙和戴维斯(2004 年)的一项研究开发了一种灵敏的高效液相色谱(HPLC)分析方法,用于分析生物样品中的 11-脱氧阿霉素(4'-脱氧 DX)及其代谢物。该方法提供了一种精确的方法来评估 11-脱氧阿霉素在临床环境中的分布动力学和物理化学性质(彭、Y.、阿尔伯茨、D.、萨尔蒙、S. 和戴维斯、T.,2004)

与阿霉素的比较研究

Formelli、Pollini、Casazza、Marco 和 Mariani(2004 年)比较了 11-脱氧阿霉素与其母体化合物阿霉素在小鼠中的药代动力学。他们的研究揭示了两种化合物之间的组织分布和消除率的差异,突出了 11-脱氧阿霉素独特的药理学特征(Formelli、F.、Pollini、C.、Casazza、A.、Marco、A. 和 Mariani、A.,2004)

临床试验和治疗潜力

Rozencweig、Crespeigne 和 Kenis(2004 年)进行了一项 11-脱氧阿霉素的 I 期试验,显示其对阿霉素耐药的恶性肿瘤有效,并且与阿霉素相比,对心脏损伤的可能性较小。这表明在治疗各种实体瘤中具有潜在应用(Rozencweig、M.、Crespeigne、N. 和 Kenis、Y.,2004)

新型类似物和修饰

Holstein、Bigelow、Olson、Vestal、Walsh 和 Hohl(2015 年)研究了一种 11-脱氧阿霉素的新型衍生物 5-亚氨基-13-脱氧阿霉素(GPX-150),该衍生物经过修饰以防止心脏毒性代谢物的形成。该 I 期研究表明其在治疗转移性实体瘤中具有安全性​​和潜在疗效(Holstein、S.、Bigelow、J.、Olson、R.、Vestal、R.、Walsh、G. 和 Hohl、R.,2015)

体外抗肿瘤活性

Majumdar、Misra 和 Roy(2019 年)的一项研究调查了 14-脱氧-11,12-二氢脱穿心莲内酯(一种与 11-脱氧阿霉素在结构上相似的化合物)对铜绿假单胞菌的抗生物膜活性。这项研究突出了结构相关化合物在对抗生物膜相关感染中的潜力(Majumdar、M.、Misra、T. 和 Roy、D. N.,2019)

药物代谢的调节

Arnold、Baylon、Tajkhorshid 和 Das(2017 年)研究了阿霉素如何调节心肌细胞中表达的人细胞色素 CYP2J2 代谢花生四烯酸。他们的研究结果表明,阿霉素及其代谢物 7-脱氧阿霉素苷配基改变了该酶的活性,从而深入了解了蒽环类药物的心脏毒性作用(Arnold、W. R.、Baylon、J.、Tajkhorshid、E. 和 Das、A.,2017)

安全和危害

The safety and hazards of 11-Deoxydoxorubicin are likely to be similar to those of Doxorubicin, given their structural similarities. Doxorubicin is known to cause toxicity to most major organs, especially life-threatening cardiotoxicity .

未来方向

The future for the continued use of Doxorubicin and related compounds like 11-Deoxydoxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . New drug delivery systems that would eliminate these adverse effects, including liposomes, hydrogel, and nanoparticulate systems, are being explored .

属性

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-11-23(31)15(28)7-19(37-11)38-17-9-27(35,18(30)10-29)8-12-6-14-22(25(33)20(12)17)26(34)21-13(24(14)32)4-3-5-16(21)36-2/h3-6,11,15,17,19,23,29,31,33,35H,7-10,28H2,1-2H3/t11-,15-,17-,19-,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVCUZWDGRKRKU-CYMFRXPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Deoxydoxorubicin

CAS RN

71800-89-0
Record name 11-Deoxyadriamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxydoxorubicin
Reactant of Route 2
11-Deoxydoxorubicin
Reactant of Route 3
11-Deoxydoxorubicin
Reactant of Route 4
11-Deoxydoxorubicin
Reactant of Route 5
11-Deoxydoxorubicin
Reactant of Route 6
11-Deoxydoxorubicin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。